Product packaging for Ethyl 5-(4-bromophenyl)-5-oxovalerate(Cat. No.:CAS No. 898792-67-1)

Ethyl 5-(4-bromophenyl)-5-oxovalerate

Cat. No.: B1325853
CAS No.: 898792-67-1
M. Wt: 299.16 g/mol
InChI Key: WZICQDGQRHVBLQ-UHFFFAOYSA-N
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Description

Significance within Brominated Aromatic Ketones and Esters

The importance of Ethyl 5-(4-bromophenyl)-5-oxovalerate stems from its classification within two highly significant families of organic compounds: brominated aromatic ketones and esters.

Brominated aromatic ketones are prized intermediates in organic synthesis. The bromine atom, a halogen, serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. The ketone functionality, on the other hand, is a versatile handle for a plethora of chemical transformations, including reductions to alcohols, conversions to amines via reductive amination, and the formation of heterocyclic rings.

Esters , particularly γ-keto esters, are also of great synthetic utility. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups. The γ-keto group allows for the synthesis of various five-membered heterocyclic systems, such as pyrroles and furans, which are common motifs in biologically active molecules.

The combination of these two functional groups in this compound makes it a highly valuable and versatile building block for the synthesis of complex target molecules.

Historical Context of Related Compounds in Organic Chemistry Research

The synthetic roots of this compound are deeply embedded in the history of organic chemistry. The key reactions involved in its synthesis are the Friedel-Crafts acylation and Fischer esterification, both of which are cornerstone reactions in the field.

The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, revolutionized the way chemists could form carbon-carbon bonds with aromatic rings. rsc.orgcerritos.edu The acylation variant of this reaction is particularly relevant to the synthesis of the precursor to our target molecule, 5-(4-bromophenyl)-5-oxopentanoic acid. This reaction typically involves the reaction of an aromatic compound, in this case, bromobenzene (B47551), with an acylating agent, such as glutaric anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. tcd.ie

The Fischer esterification , first described by Emil Fischer and Arthur Speier in 1895, is a classic method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst. studylib.netchemicalbook.com This reaction would be the final step in the synthesis of this compound from its corresponding carboxylic acid precursor. The development of these fundamental reactions laid the groundwork for the synthesis of a vast number of organic compounds, including the subject of this article.

Current Research Landscape and Future Directions

While specific research focused solely on this compound is not extensively documented in publicly available literature, the current research landscape for related brominated aromatic ketones and γ-keto esters is vibrant and points towards several potential future directions for this compound.

Drug Discovery and Medicinal Chemistry: Brominated aromatic compounds are frequently used as scaffolds in the development of new therapeutic agents. The bromine atom can be a site for late-stage functionalization to create libraries of compounds for biological screening. The γ-keto ester moiety is a precursor to various heterocyclic structures that are known to possess a wide range of biological activities. For instance, a structurally similar compound, isopropyl 4-(4-bromophenyl)-5-oxopentanoate, has been investigated in the biocatalytic synthesis of piperidin-2-ones, which are important nitrogen-containing heterocycles. This suggests that this compound could be a valuable starting material for the synthesis of novel drug candidates.

Materials Science: Aromatic ketones and esters are important components in the synthesis of polymers and other advanced materials. The presence of a bromine atom allows for the potential incorporation of this molecule into polymer backbones through cross-coupling reactions, leading to materials with tailored electronic and photophysical properties.

Synthetic Methodology: The development of new and more efficient methods for the synthesis and functionalization of molecules like this compound is an ongoing area of research. This includes the use of greener and more sustainable catalytic methods for both the Friedel-Crafts acylation and esterification steps. Furthermore, the development of novel transformations of the ketone and ester functionalities will continue to expand the synthetic utility of this and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15BrO3 B1325853 Ethyl 5-(4-bromophenyl)-5-oxovalerate CAS No. 898792-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZICQDGQRHVBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645507
Record name Ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-67-1
Record name Ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 4 Bromophenyl 5 Oxovalerate

Established Synthetic Routes

The most direct and well-established method for synthesizing Ethyl 5-(4-bromophenyl)-5-oxovalerate involves a two-step process: the Friedel-Crafts acylation of bromobenzene (B47551) with glutaric anhydride (B1165640) to form an intermediate carboxylic acid, which is then subjected to esterification.

Exploration of Precursor Components and Reaction Pathways

The primary reaction pathway commences with the electrophilic aromatic substitution of bromobenzene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this step, bromobenzene acts as the aromatic substrate and glutaric anhydride serves as the acylating agent. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. tcd.ieuni-siegen.de

The reaction proceeds through the formation of an acylium ion intermediate from glutaric anhydride in the presence of the Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of bromobenzene. Due to the ortho-, para-directing nature of the bromine substituent, the acylation predominantly occurs at the para position, yielding 5-(4-bromophenyl)-5-oxovaleric acid. tcd.ie

The subsequent step is the conversion of the carboxylic acid to the corresponding ethyl ester. This is commonly achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The excess ethanol serves to drive the reversible reaction towards the formation of the ester. masterorganicchemistry.com

An alternative to glutaric anhydride could be the use of glutaryl chloride, which is a more reactive acylating agent. masterorganicchemistry.com

Yield Optimization Strategies

Optimizing the yield for this synthetic route involves careful control of reaction conditions in both the Friedel-Crafts acylation and the esterification steps.

For the Friedel-Crafts acylation, several factors are crucial. The purity and dryness of the reagents and solvent are paramount, as the Lewis acid catalyst is highly sensitive to moisture. uni-siegen.de The choice of solvent is also important, with common options including dichloromethane (B109758) or carbon disulfide. tcd.ie The stoichiometry of the Lewis acid catalyst is a key parameter; typically, a stoichiometric amount or a slight excess is required because both the acylating agent and the resulting ketone product can complex with the catalyst. wikipedia.orgorganic-chemistry.org Reaction temperature and time also play a significant role; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. For a deactivated ring like bromobenzene, heating may be necessary to drive the reaction to completion. uni-siegen.de

In the Fischer esterification step, the primary strategy for yield optimization is the efficient removal of water, a byproduct of the reaction. This is typically achieved by using a large excess of the alcohol (ethanol) or by employing a Dean-Stark apparatus to azeotropically remove water as it is formed. The choice and concentration of the acid catalyst also influence the reaction rate and equilibrium position.

Table 1: Parameters for Yield Optimization in the Synthesis of this compound

StepParameterConditions for OptimizationPotential Impact on Yield
Friedel-Crafts Acylation Lewis Acid CatalystUse of anhydrous AlCl₃ or other strong Lewis acids. Stoichiometric or slight excess.Essential for acylium ion formation. Incorrect stoichiometry can lead to incomplete reaction or side reactions.
SolventAnhydrous, non-coordinating solvents like CH₂Cl₂ or CS₂.Proper solvent ensures reagent solubility and prevents catalyst deactivation.
TemperatureModerate heating may be required for the deactivated bromobenzene ring.Balances reaction rate with the potential for byproduct formation.
Reaction TimeMonitored to ensure completion without significant degradation.Insufficient time leads to low conversion; excessive time may increase side products.
Fischer Esterification AlcoholLarge excess of ethanol used as both reactant and solvent.Shifts the equilibrium towards the ester product.
Acid CatalystCatalytic amount of a strong acid like H₂SO₄ or TsOH.Speeds up the attainment of equilibrium.
Water RemovalUse of a Dean-Stark apparatus or excess alcohol.Crucial for driving the reversible reaction to completion.

Advanced Synthetic Approaches

While established routes are reliable, advanced synthetic methodologies offer potential for improved efficiency, atom economy, and the introduction of chirality.

Multicomponent Reactions (MCRs) in the Synthesis of Related Structures

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful strategy for the rapid construction of complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles can be applied to generate related γ-keto esters or heterocyclic structures. For instance, pseudo five-component reactions have been developed for the synthesis of 2,5-di(hetero)arylfurans, showcasing the potential of MCRs in building complex aromatic systems from simpler precursors. beilstein-journals.org A hypothetical MCR for a related structure could involve the reaction of a bromophenyl derivative, a five-carbon building block, and an ethylating agent under catalytic conditions.

Asymmetric Synthesis and Chiral Induction in Analogue Preparation

The carbonyl group in 5-oxo-valerate derivatives presents an opportunity for asymmetric synthesis to produce chiral alcohols or other stereogenic centers. Although the target molecule itself is achiral, the synthesis of chiral analogues is of significant interest in medicinal chemistry. Asymmetric reduction of the ketone would lead to a chiral alcohol, and various catalytic systems are available for this transformation with high enantioselectivity.

Furthermore, asymmetric methodologies can be employed in the synthesis of chiral γ-amino ketones and esters, which are valuable synthetic intermediates. researchgate.netnih.gov For example, catalytic asymmetric umpolung reactions of imines have been developed to produce chiral γ-amino ketones. nih.gov These strategies could be adapted to prepare chiral analogues of this compound.

Catalytic Methods in Bromophenyl Ketone and Ester Formation

Modern catalytic methods can offer milder and more efficient alternatives to traditional stoichiometric Lewis acids in Friedel-Crafts reactions. A variety of solid acid catalysts, zeolites, and metal triflates have been investigated to facilitate Friedel-Crafts acylation under more environmentally benign conditions. researchgate.netresearchgate.net For deactivated substrates like bromobenzene, developing highly active and selective catalysts is an ongoing area of research. acs.org

For the esterification step, in addition to strong acid catalysis, enzymatic methods using lipases can offer high selectivity and mild reaction conditions, which can be particularly advantageous for sensitive substrates. Various coupling reagents used in peptide synthesis have also been adapted for the efficient formation of esters from carboxylic acids and alcohols under mild conditions. rsc.orgorganic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of paramount importance for developing sustainable industrial processes. Key principles include the use of safer solvents, improving atom economy, and enhancing energy efficiency.

Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions can lead to reduced waste, simplified work-up procedures, and sometimes enhanced reaction rates and selectivities. While a specific solvent-free synthesis of this compound is not detailed in the provided information, the synthesis of a related bromophenyl-containing heterocyclic compound has been successfully achieved under solvent-free conditions at elevated temperatures, demonstrating the feasibility of this approach for similar structures. mdpi.com

Solvent-free Wittig reactions have also been developed for the synthesis of various alkenes, showcasing a green alternative to traditional solution-phase reactions. researchgate.netsemanticscholar.orgwebassign.net The principles of these solvent-free methods could potentially be adapted to the synthesis of the target molecule, for instance, in a solvent-free Friedel-Crafts acylation.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.org Reactions with high atom economy are inherently "greener" as they generate less waste.

A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with a derivative of glutaric acid, such as ethyl 5-chloro-5-oxovalerate, in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgnih.gov

The atom economy for this reaction can be calculated as follows:

Reaction: C₆H₅Br + ClOC(CH₂)₃COOEt → C₁₃H₁₅BrO₃ + HCl

Molecular Weight of this compound (C₁₃H₁₅BrO₃): 299.16 g/mol

Molecular Weight of Bromobenzene (C₆H₅Br): 157.01 g/mol

Molecular Weight of Ethyl 5-chloro-5-oxovalerate (C₇H₁₁ClO₃): 178.61 g/mol

Molecular Weight of Hydrochloric acid (HCl): 36.46 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (299.16 / (157.01 + 178.61)) x 100 ≈ 89.1%

An atom economy of 89.1% is quite high, indicating that most of the atoms from the reactants are incorporated into the final product. The main byproduct is hydrochloric acid. Traditional Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst, which generates significant waste during work-up. researchgate.net Greener alternatives aim to use catalytic amounts of more environmentally friendly catalysts. researchgate.net

Reaction efficiency is also a critical factor, encompassing not only the chemical yield but also considerations such as reaction time, energy consumption, and the ease of product isolation and purification. Optimizing these parameters is a key aspect of developing a truly efficient and sustainable synthesis.

Chemical Reactivity and Transformation Studies of Ethyl 5 4 Bromophenyl 5 Oxovalerate

Reaction Mechanisms

The reactivity of Ethyl 5-(4-bromophenyl)-5-oxovalerate is governed by the interplay of its three primary functional groups: the ketone, the ester, and the bromophenyl ring. Each of these sites offers a distinct pathway for chemical modification.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. numberanalytics.com Aromatic ketones, such as the one present in this molecule, readily undergo nucleophilic addition reactions. numberanalytics.com The reactivity of the ketone is influenced by the electron-withdrawing nature of the bromophenyl ring, which enhances the electrophilicity of the carbonyl carbon.

Common nucleophilic addition reactions include:

Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents) results in the formation of tertiary alcohols after an aqueous workup.

Hydride Reduction: As will be discussed in section 3.1.4, hydride reagents like sodium borohydride (B1222165) selectively reduce the ketone to a secondary alcohol.

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) leads to the formation of a cyanohydrin.

A notable aspect of this substrate is the potential for chemoselectivity. Studies on similar molecules containing both ketone and ester groups have shown that nucleophilic addition can occur preferentially at the more reactive ketone carbonyl. For instance, the addition of benzylboronates to activated ketones proceeds with excellent chemoselectivity, leaving ester and amide groups intact. nih.gov This selectivity is crucial for synthetic applications where modification of the ketone is desired without affecting the ester functionality.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Moiety

NucleophileReagent ExampleProduct Type
OrganometallicMethylmagnesium bromide (CH₃MgBr)Tertiary Alcohol
HydrideSodium borohydride (NaBH₄)Secondary Alcohol
CyanideSodium cyanide (NaCN) / H⁺Cyanohydrin

The ethyl ester group can undergo nucleophilic acyl substitution, primarily through hydrolysis or transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield a carboxylic acid and ethanol (B145695). It can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄). Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as the nucleophile, and the reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound. Using the new alcohol as the solvent can drive the equilibrium towards the desired product.

The bromophenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The position of the incoming electrophile is directed by the two existing substituents: the bromine atom and the acyl group (-COR).

Directing Effects:

Bromine (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene (B151609). libretexts.org However, they are ortho-, para-directors because they can donate electron density through resonance, which stabilizes the cationic intermediate (sigma complex) when the attack occurs at these positions. libretexts.orgorganicchemistrytutor.com

Acyl Group (-COR): The acyl group is a deactivating group due to both inductive and resonance effects, which strongly withdraw electron density from the ring. libretexts.org This group is a meta-director, as it deactivates the ortho and para positions significantly, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. libretexts.orgyoutube.com

Table 2: Directing Effects of Substituents on the Bromophenyl Ring

SubstituentPosition on RingReactivity EffectDirecting Effect
Acyl Group (-COC₄H₈COOEt)1DeactivatingMeta (positions 3, 5)
Bromine (-Br)4DeactivatingOrtho, Para (positions 3, 5)

Note: Positions are numbered relative to the acyl group.

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., Br₂/FeBr₃). The reaction conditions would need to be harsher than those used for benzene due to the deactivated nature of the ring.

The ketone and ester functionalities can be reduced to alcohols using various reducing agents. The choice of reagent determines the outcome of the reaction.

Selective Reduction of the Ketone: Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. chegg.comncert.nic.in It will typically reduce the ketone in this compound to a secondary alcohol while leaving the less reactive ethyl ester group intact. libretexts.org This chemoselectivity is a valuable tool in organic synthesis. researchgate.net

Reduction of Both Ketone and Ester: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄. libretexts.org It will readily reduce both the ketone and the ester group. The reaction would yield a diol, specifically 5-(4-bromophenyl)hexane-1,5-diol, after an aqueous workup. It is important to note that NaBH₄ is generally not strong enough to reduce esters under standard conditions. libretexts.orgresearchgate.net

Table 3: Reduction of Carbonyl Groups with Hydride Reagents

ReagentKetone ReactivityEster ReactivityFinal Product
Sodium Borohydride (NaBH₄)Reduced to 2° AlcoholNo reactionEthyl 5-(4-bromophenyl)-5-hydroxyvalerate
Lithium Aluminum Hydride (LiAlH₄)Reduced to 2° AlcoholReduced to 1° Alcohol5-(4-bromophenyl)hexane-1,5-diol

Derivatization Strategies

The presence of a bromine atom on the aromatic ring provides a key handle for derivatization through various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful methods for modifying aryl halides. The ketone and ester functionalities are generally compatible with the conditions of many of these reactions. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond. organic-chemistry.orgyoutube.com This would allow for the introduction of various alkyl, alkenyl, or aryl groups at the 4-position of the phenyl ring, leading to biaryl structures or other complex molecules. The reaction is tolerant of many functional groups, including ketones. nih.govacs.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.orgorganic-chemistry.org This provides a route to introduce vinyl groups onto the aromatic ring. The reaction shows broad substrate scope and good functional group compatibility. rsc.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne. organic-chemistry.orgresearchgate.net This method is effective for creating carbon-carbon triple bonds and is a cornerstone of modern organic synthesis. ucsb.edu

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org This provides direct access to a wide range of N-aryl compounds. The development of specialized ligands has greatly expanded the scope and functional group tolerance of this transformation. ua.eduacsgcipr.orglibretexts.org

Table 4: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedProduct Class
Suzuki-MiyauraOrganoboron Reagent (R-B(OH)₂)Aryl-CBiaryls, Alkyl/Alkenyl Arenes
HeckAlkene (R-CH=CH₂)Aryl-C (vinyl)Stilbenes, Cinnamates
SonogashiraTerminal Alkyne (R-C≡CH)Aryl-C (alkynyl)Aryl Alkynes
Buchwald-HartwigAmine (R₂NH)Aryl-NAryl Amines

Modifications of the Valerate (B167501) Chain

The valerate chain of this compound offers several sites for synthetic modification. As a γ-keto ester, the methylene (B1212753) carbons α to both the ketone and ester carbonyls are susceptible to reaction.

Key Reactive Positions in the Valerate Chain:

PositionDescriptionPotential Reactions
C2 (α to ester)Active methylene group.Alkylation, Acylation, Halogenation
C4 (α to ketone)Active methylene group.Alkylation, Aldol condensation, Mannich reaction
C2-C3 BondPotential site for elimination reactions.Formation of α,β-unsaturated esters
C3-C4 BondPotential site for elimination reactions.Formation of β,γ-unsaturated ketones

Research into the reactivity of β-ketocarbonyl compounds has shown that γ-position-selective reactions can be achieved under specific catalytic conditions, overriding the more conventional α-position reactivity. nih.gov For instance, dynamic kinetic processes can enable the formation of a C-C bond at the γ-position, leading to δ-amino β-ketoester derivatives. nih.gov While not specifically demonstrated on this compound, these principles suggest that the C4 position could be selectively functionalized.

Furthermore, zinc carbenoid-mediated chain extension reactions have been used to convert β-keto esters into γ-keto esters, indicating the possibility of inserting a carbon atom into the valerate backbone. organic-chemistry.orgorgsyn.org Such transformations highlight the potential for elaborating the aliphatic chain to create more complex molecular architectures.

Condensation Reactions and Heterocycle Formation

The bifunctional nature of γ-keto esters like this compound makes them valuable precursors for the synthesis of heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

Fused heterocyclic compounds, such as thiazolopyrimidines, are known to possess a wide range of pharmacological activities. researchgate.netijnc.irias.ac.in The synthesis of these complex structures often involves the cyclization of precursors derived from multicomponent reactions. A notable example is the synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. mdpi.com

This synthesis is achieved through a two-step sequence starting with a Biginelli condensation to form a key intermediate, ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. mdpi.com This intermediate is then condensed with an alkylating agent like ethyl chloroacetate (B1199739) to yield the final thiazolopyrimidine product. mdpi.com Although this specific pathway does not use this compound as the direct starting material, it demonstrates how the core structural elements (the 4-bromophenyl keto moiety and an ester functionality) are assembled and then cyclized to form biologically relevant heterocycles. ijnc.irmdpi.com

The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-keto ester, and urea (B33335) or thiourea. organic-chemistry.orgshd-pub.org.rsjk-sci.comnih.gov This reaction is a cornerstone in the synthesis of various heterocyclic libraries. nih.govmdpi.com

In the context of forming thiazolopyrimidines related to this compound, the initial step involves a Biginelli condensation of 4-bromobenzaldehyde (B125591), ethyl acetoacetate, and thiourea. mdpi.com This reaction, typically catalyzed by an acid, proceeds through the formation of an N-acyliminium ion intermediate, which is then attacked by the enol of the β-keto ester, followed by cyclization and dehydration to afford the dihydropyrimidine (B8664642) scaffold. organic-chemistry.orgjk-sci.com

Summary of the Biginelli Reaction for Precursor Synthesis:

ComponentRole
4-BromobenzaldehydeAldehyde component
Ethyl acetoacetateβ-Keto ester component
ThioureaUrea component
Acid CatalystPromotes condensation and cyclization

This three-component reaction efficiently assembles the core pyrimidine (B1678525) ring, which is subsequently functionalized and cyclized to create the final thiazolopyrimidine structure. mdpi.com While the classical Biginelli reaction utilizes β-keto esters, the broader field of multicomponent reactions offers strategies for creating complex molecules in a single pot, highlighting the efficiency of such approaches in modern organic synthesis. nih.govnih.gov

Chemoselective Transformations

The presence of three distinct and reactive functional groups—ketone, ester, and aryl bromide—in this compound necessitates careful control to achieve selective transformations at a single site.

Each functional group offers a unique handle for synthetic modification, provided the appropriate reagents and conditions are employed.

Ketone: The ketone can be selectively reduced to a secondary alcohol. While sodium borohydride in methanol can reduce both the ketone and the ester in γ-aryl-γ-oxoesters, chemoselective reduction of the keto group is possible. beilstein-journals.orgnih.govresearchgate.net Conditions can be tuned to favor the formation of a γ-lactone via reduction of the ketone followed by intramolecular cyclization, or selective reduction to the alcohol without affecting the ester or aryl bromide. nih.govresearchgate.net Diastereoselective reduction can also be achieved using specific reagents like cerium trichloride (B1173362) with sterically hindered reducing agents. researchgate.net

Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. libretexts.org It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. wikipedia.org However, this would likely also reduce the ketone. Selective reduction of the ester in the presence of the ketone is challenging but can be achieved through specific protocols. researchgate.net

Aryl Bromide: The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling can be performed to form a new carbon-carbon bond, replacing the bromine with an aryl, vinyl, or alkyl group. organic-chemistry.orgnih.gov Importantly, these reactions can be highly chemoselective, leaving ester and ketone functionalities intact under optimized conditions. nsf.govacs.orgnih.gov This allows for late-stage modification of the aromatic ring.

Potential Chemoselective Transformations:

Functional GroupReaction TypeReagent/Catalyst ExampleExpected Product
KetoneSelective ReductionNaBH₄ / CeCl₃Ethyl 5-(4-bromophenyl)-5-hydroxyvalerate
EsterHydrolysisLiOH / H₂O, THF5-(4-bromophenyl)-5-oxovaleric acid
Aryl BromideSuzuki CouplingArylboronic acid, Pd(PPh₃)₄, BaseEthyl 5-(biphenyl-4-yl)-5-oxovalerate

To perform multi-step syntheses involving selective manipulation of the functional groups, an orthogonal protecting group strategy is essential. wikipedia.org This approach allows for the deprotection of one functional group without affecting others. cloudflare.net

For this compound, a potential strategy could involve:

Protection of the Ketone: The ketone can be protected as an acetal (B89532) or ketal (e.g., using ethylene (B1197577) glycol and an acid catalyst). Acetals are stable to basic, nucleophilic, and reducing conditions (like those used for ester hydrolysis or Suzuki coupling) but are easily removed with aqueous acid. wikipedia.orglibretexts.org

Transforming the Other Groups: With the ketone protected, the ester could be hydrolyzed or the aryl bromide could undergo cross-coupling.

Deprotection: The ketone can be regenerated by acidic hydrolysis once the other transformations are complete.

Conversely, the ester could be converted to a more robust form if reactions at the ketone were desired. For instance, reduction of the ester to the alcohol, followed by protection as a silyl (B83357) ether (e.g., TBDMS), would allow for a wide range of reactions at the ketone and aryl bromide sites. The silyl ether could then be selectively removed using a fluoride (B91410) source like TBAF. researchgate.netcloudflare.net

Example of an Orthogonal Strategy:

StepActionConditionsRationale
1Protect KetoneEthylene glycol, p-TsOHAcetal is stable to bases and organometallics. libretexts.org
2Suzuki CouplingArylboronic acid, Pd catalyst, BaseModifies the aryl ring while ketone is protected.
3Deprotect KetoneAqueous HClRegenerates the ketone functionality.

This strategic use of protecting groups enables precise and controlled synthesis of complex derivatives starting from the versatile this compound scaffold. wikipedia.orgresearchgate.net

Despite a comprehensive search for spectroscopic data pertaining to "this compound," no specific experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for this exact compound could be located in the available scientific literature and chemical databases.

The search yielded information for structurally related but distinct compounds, including:

Ethyl 5-(2-bromophenyl)-5-oxovalerate : The ortho isomer of the requested compound.

(E) -Ethyl 5-(4-bromophenyl)pent-4-enoate : A derivative containing a carbon-carbon double bond in the aliphatic chain.

Ethyl 5-bromovalerate : An aliphatic ester lacking the 4-bromophenyl group.

Various heterocyclic derivatives : More complex molecules that incorporate the "Ethyl 5-(4-bromophenyl)-5-oxo" substructure into a larger ring system.

However, detailed spectroscopic elucidation as required by the outlined sections—Proton (¹H) NMR, Carbon (¹³C) NMR, two-dimensional NMR techniques, and mass spectrometry (ESI-MS and HRMS)—for this compound itself is not publicly available.

Due to the absence of this foundational data, it is not possible to generate the requested scientific article with the specified detailed analysis and data tables. The generation of accurate and scientifically sound content for each subsection of the outline is contingent on the availability of primary research findings, which are not accessible for this specific chemical compound at this time.

Spectroscopic and Structural Elucidation of Ethyl 5 4 Bromophenyl 5 Oxovalerate and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For Ethyl 5-(4-bromophenyl)-5-oxovalerate, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural components: a ketone, an ester, and an aromatic ring.

The presence of the carbonyl (C=O) group in the ketone and ester functions would result in strong absorption bands in the region of 1680-1750 cm⁻¹. Specifically, the aryl ketone C=O stretch is anticipated to appear around 1685 cm⁻¹, while the ester C=O stretch would likely be observed at a higher frequency, typically in the range of 1735-1750 cm⁻¹. In a related derivative, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, two distinct carbonyl peaks were observed at 1741 cm⁻¹ and 1709 cm⁻¹, corresponding to the ester and another carbonyl group, respectively. mdpi.com

The C-O stretching vibrations of the ester group would produce strong bands in the 1000-1300 cm⁻¹ region. The aromatic ring substituted with a bromine atom would also give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring (para-substitution) would be indicated by the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations in the 800-860 cm⁻¹ region. For instance, in the IR spectrum of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, various peaks in these regions were identified. mdpi.com

The aliphatic C-H stretching vibrations from the ethyl and valerate (B167501) portions of the molecule would be observed in the 2850-3000 cm⁻¹ range. In the derivative ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a CH₂ stretching vibration was noted at 2977 cm⁻¹. mdpi.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
C=O (Aryl Ketone) 1680 - 1700
C=O (Ester) 1735 - 1750
C-H (Aromatic) 3000 - 3100
C=C (Aromatic) 1450 - 1600
C-O (Ester) 1000 - 1300
C-H (Aliphatic) 2850 - 3000

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, X-ray crystallography of related compounds provides significant insights into the likely solid-state conformation, intermolecular interactions, and crystal packing of this molecule.

The presence of a bromine atom on the phenyl ring makes halogen bonding and halogen-π interactions significant contributors to the supramolecular assembly. The bromine atom, having a region of positive electrostatic potential (the σ-hole), can interact favorably with electron-rich regions of neighboring molecules, such as the π-system of the aromatic ring. In the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a notable n-π interaction is observed involving the bromine atom and a carbon atom of a neighboring molecule, with a distance of 3.379(1) Å. mdpi.com This type of interaction is known to play a crucial role in directing the crystal packing of halogenated organic compounds. mdpi.com Other potential intermolecular interactions for this compound include C-H···O hydrogen bonds involving the carbonyl oxygen atoms and C-H···π interactions.

Table 2: Predicted X-ray Crystallography Data for this compound (based on analogs)

Parameter Predicted Feature/Interaction
Conformation Flexible valerate chain, potentially twisted conformation of the bromophenyl group.
Torsional Angles Specific angles would define the orientation of the phenyl ring and ethyl ester.
Intermolecular Interactions Halogen-π interactions (Br···π), C-H···O hydrogen bonds, C-H···π interactions.

| Supramolecular Assembly | Formation of chains or sheets driven by halogen interactions, linked into a 3D network. |

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a standard and powerful technique for determining the purity of a compound and for separating it from impurities or byproducts.

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound, given its moderate polarity. A C18 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The detection of the compound can be readily achieved using a UV detector, as the 4-bromophenyl chromophore would exhibit strong absorbance in the UV region, likely around 254 nm. The retention time of the compound would depend on the specific conditions, including the mobile phase composition, flow rate, and column temperature. For related aromatic ketones and esters, typical RP-HPLC methods employ a C18 column with a mobile phase of acetonitrile and water or a buffer. researchgate.net It is worth noting that β-keto esters can sometimes exhibit poor peak shape in RP-HPLC due to keto-enol tautomerism; in such cases, adjusting the mobile phase pH or temperature may be necessary to achieve sharp, symmetrical peaks. chromforum.org

Table 3: Hypothetical High-Performance Liquid Chromatography (HPLC) Method for this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Detector UV at ~254 nm
Flow Rate 1.0 mL/min

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a molecule such as this compound, GC-MS provides critical data regarding its purity, molecular weight, and structural characteristics through its distinct fragmentation pattern upon electron ionization.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in the gas chromatograph based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the isolated molecules enter the mass spectrometer, where they are bombarded with high-energy electrons. This process, known as electron ionization (EI), results in the formation of a positively charged molecular ion ([M]•+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is predicted to exhibit several characteristic features dictated by its functional groups: the aromatic ketone, the ethyl ester, and the bromine atom on the phenyl ring. The presence of bromine is particularly significant, as its two stable isotopes, 79Br and 81Br, exist in a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This isotopic signature is a powerful diagnostic tool for identifying brominated compounds.

The fragmentation of the molecular ion is anticipated to proceed through several predictable pathways, primarily driven by the stability of the resulting carbocations and neutral losses. The most prominent fragmentation is expected to be the alpha-cleavage adjacent to the carbonyl group of the ketone.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon of the aliphatic chain is expected to cleave, yielding a highly stable 4-bromobenzoyl cation. This fragment is often the most abundant ion, or base peak, in the spectrum of aromatic ketones. whitman.edu

Loss of Carbon Monoxide: The 4-bromobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the 4-bromophenyl cation. whitman.edu

Ester Group Fragmentation: The ethyl ester moiety can undergo characteristic fragmentations, including the loss of an ethoxy radical (•OCH2CH3) or the loss of ethylene (B1197577) (C2H4) through a McLafferty rearrangement. libretexts.orgdocbrown.info

Alkyl Chain Cleavage: Fragmentation can also occur along the valerate chain, leading to a series of smaller ions.

The detailed analysis of these fragmentation patterns allows for the unambiguous structural elucidation of this compound and can be used to distinguish it from its isomers and related derivatives.

The following table summarizes the major predicted fragment ions for this compound based on established fragmentation principles for aromatic ketones and ethyl esters. whitman.edulibretexts.orgmiamioh.edu

Table 1: Predicted GC-MS Fragmentation Data for this compound

Predicted Fragment Ion Structure m/z (79Br/81Br) Fragmentation Pathway
Molecular Ion [C13H15BrO3]+• 298 / 300 Ionization of the parent molecule
4-Bromobenzoyl Cation [Br-C6H4-CO]+ 183 / 185 α-cleavage at the ketone
4-Bromophenyl Cation [Br-C6H4]+ 155 / 157 Loss of CO from the 4-bromobenzoyl cation
Phenyl Cation [C6H5]+ 77 Loss of Br from the 4-bromophenyl cation (with H rearrangement)
Acylium Ion [O=C-(CH2)3-COOEt]+ 143 α-cleavage with loss of the 4-bromophenyl radical

Computational Chemistry and Theoretical Studies on Ethyl 5 4 Bromophenyl 5 Oxovalerate

Molecular Modeling and Geometry Optimization

Molecular modeling of Ethyl 5-(4-bromophenyl)-5-oxovalerate would begin with the construction of its 3D structure. Geometry optimization is a fundamental computational step to determine the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. This is typically achieved using methods like molecular mechanics or, more accurately, quantum mechanical methods such as Density Functional Theory (DFT).

The optimization process would refine the bond lengths, bond angles, and dihedral angles of the molecule to achieve the lowest energy state. For this compound, the geometry would be influenced by the steric and electronic interactions between the 4-bromophenyl group, the ketone, and the ethyl ester functionality. The flexible alkyl chain connecting the two main groups would likely adopt a staggered conformation to minimize steric hindrance. The planarity of the phenyl ring and the carbonyl groups would also be a key feature of the optimized geometry.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterAtom Pair/GroupPredicted Value
Bond Length (Å)C=O (ketone)~1.21
Bond Length (Å)C-Br~1.90
Bond Angle (°)C-CO-C (ketone)~118
Dihedral Angle (°)C(aromatic)-C(aromatic)-C(ketone)-O(ketone)~20-30

Note: The data in this table is illustrative and based on typical values for similar functional groups from computational studies on related molecules.

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic properties of a molecule. These calculations are typically performed using DFT with a suitable basis set (e.g., B3LYP/6-31G*), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Electronic Structure Analysis

An electronic structure analysis of this compound would involve the calculation of the molecular orbitals and the electron density distribution. The presence of electronegative atoms like oxygen and bromine would lead to a polarized electron distribution. A natural bond orbital (NBO) analysis could be performed to quantify the atomic charges and understand the nature of the chemical bonds. The carbonyl carbon of the ketone is expected to have a significant positive partial charge, making it an electrophilic center. The oxygen atoms and the bromine atom will exhibit negative partial charges.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons.

For this compound, the HOMO is expected to be localized on the electron-rich 4-bromophenyl ring, while the LUMO is likely to be centered on the electron-deficient carbonyl groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)
HOMO~ -6.5
LUMO~ -1.8
HOMO-LUMO Gap~ 4.7

Note: These values are hypothetical and are based on DFT calculations for similar aromatic ketones.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic properties, which can aid in the characterization of a compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. The predicted spectrum for this compound would show characteristic peaks for the C=O stretching vibrations of the ketone and the ester, typically in the range of 1680-1740 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, around 500-600 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the 4-bromophenyl ring, the methylene (B1212753) protons adjacent to the carbonyl groups, and the ethyl group of the ester. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), and the aliphatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ketone)~198
C=O (ester)~173
C-Br (aromatic)~128
CH₂ (adjacent to ketone)~35

Note: These are estimated chemical shifts based on computational studies of analogous compounds.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, one could investigate various reactions, such as its synthesis via Friedel-Crafts acylation or its participation in reactions like the Claisen-Schmidt condensation.

A computational study of a reaction mechanism would involve locating the transition state structure and calculating the activation energy barrier. This would provide insights into the reaction kinetics and the feasibility of a proposed pathway. For instance, in a nucleophilic addition to the ketone carbonyl, the calculations would model the approach of the nucleophile and the formation of the tetrahedral intermediate.

Supramolecular Interactions and Crystal Engineering Investigations

The bromine atom in this compound can participate in significant non-covalent interactions, particularly halogen bonding. Halogen bonding is a directional interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). Computational studies can be used to model and quantify the strength of these interactions.

In the solid state, these halogen bonds, along with other interactions like hydrogen bonds (if suitable donors and acceptors are present) and π-π stacking of the phenyl rings, would dictate the crystal packing. Crystal engineering investigations would use computational methods to predict and understand how these supramolecular synthons guide the self-assembly of the molecules into a specific crystal lattice. A Molecular Electrostatic Potential (MEP) map would be useful to visualize the electron-rich and electron-poor regions of the molecule, which are indicative of sites for intermolecular interactions. The region around the bromine atom, opposite to the C-Br bond (the σ-hole), is expected to have a positive electrostatic potential, making it a favorable site for halogen bonding.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(4-bromophenyl)-5-oxovalerate?

Methodological Answer: The synthesis typically involves:

  • Step 1: Condensation of 4-bromophenylacetophenone with diethyl oxalate under basic conditions to form a diketone intermediate.
  • Step 2: Acid-catalyzed esterification of the intermediate with ethanol to yield the final product .
  • Key Reaction Conditions:
    • Use of anhydrous solvents (e.g., THF or diethyl ether) to avoid hydrolysis.
    • Catalysis by strong acids (e.g., H₂SO₄) or bases (e.g., NaH) depending on the step.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How is the compound purified and characterized post-synthesis?

Methodological Answer:

  • Purification:
    • Liquid-Liquid Extraction: Separates organic layers using dichloromethane/water.
    • Column Chromatography: Optimized with silica gel and a 7:3 hexane:ethyl acetate eluent .
  • Characterization:
    • Spectroscopy:
  • ¹H/¹³C NMR: Confirm ester carbonyl (δ ~170 ppm), bromophenyl aromatic protons (δ ~7.5 ppm), and ethyl group (δ 1.2–4.2 ppm) .
  • FT-IR: Ester C=O stretch (~1720 cm⁻¹), ketone C=O (~1680 cm⁻¹) .
    • Mass Spectrometry: Molecular ion peak at m/z 313 (M+H⁺) .

Q. What are the key physicochemical properties of this compound?

Q. How does the bromine substituent influence the compound’s reactivity compared to other halogens (F, Cl)?

Methodological Answer:

  • Electronic Effects:
    • Bromine’s electron-withdrawing nature increases electrophilicity of the ketone and ester groups, enhancing nucleophilic attack susceptibility compared to fluorine or chlorine .
    • Comparative Reactivity Table:
HalogenHammett σₚ ValueRelative Reactivity (Nucleophilic Substitution)
F+0.06Low (steric hindrance)
Cl+0.23Moderate
Br+0.26High (polarizability enhances leaving ability)
  • Biological Impact: Bromine’s higher lipophilicity improves membrane permeability compared to F or Cl analogs, as shown in logP comparisons .

Q. What methodological approaches are used to study its biological activity and mechanism of action?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Testing: Agar dilution assays (MIC values against S. aureus and E. coli) .
    • Enzyme Inhibition: Fluorometric assays (e.g., COX-2 inhibition via prostaglandin quantification) .
  • Mechanistic Studies:
    • Hydrolysis Kinetics: LC-MS monitoring of ester hydrolysis to 5-(4-bromophenyl)-5-oxovaleric acid in simulated physiological buffers (pH 7.4, 37°C) .
    • Receptor Binding: Radioligand displacement assays (e.g., LPA receptor antagonism, IC₅₀ ~15 µM) .

Q. How do structural modifications in analogous compounds affect pharmacological profiles?

Data-Driven Analysis:

  • Comparative Table of Analog Activity:

    CompoundSubstituentIC₅₀ (COX-2 Inhibition)MIC (S. aureus)
    Ethyl 5-(4-F-phenyl)-5-oxovalerateF25 µM64 µg/mL
    Ethyl 5-(4-Cl-phenyl)-5-oxovalerateCl18 µM32 µg/mL
    Ethyl 5-(4-Br-phenyl)-5-oxovalerateBr12 µM16 µg/mL
  • Key Trends:

    • Bromine’s larger atomic radius enhances steric interactions with enzyme active sites, improving potency.
    • Increased lipophilicity correlates with better membrane penetration and antimicrobial efficacy .

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